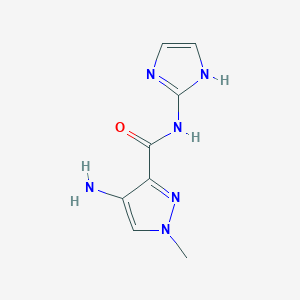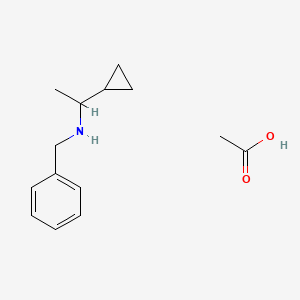![molecular formula C19H17FN2O2S2 B2814030 N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2034548-39-3](/img/structure/B2814030.png)
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound with significant applications in various fields. Its unique structure combines a bithiophene group with an oxalamide framework, making it an intriguing subject for research in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple synthetic steps:
Bithiophene Synthesis: : The first step involves synthesizing the bithiophene moiety through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Fluorobenzylation: : Introduction of the 4-fluorobenzyl group is achieved using nucleophilic substitution reactions.
Oxalamide Formation: : The final step involves forming the oxalamide linkage through a condensation reaction between an amine derivative of bithiophene and an oxalyl chloride derivative of 4-fluorobenzylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might involve large-scale reactors with automated control of reaction conditions, such as temperature and pH, to optimize yield and purity. Techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene rings.
Reduction: : Reduction reactions may target the oxalamide group, leading to the formation of amine derivatives.
Substitution: : Substitution reactions, especially nucleophilic substitutions, can occur at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and hydrogen peroxide.
Reducing Agents: : Common reducing agents include lithium aluminium hydride and sodium borohydride.
Solvents: : Solvents such as dichloromethane, ethanol, and acetonitrile are often used, depending on the specific reaction.
Major Products Formed
Oxidation Products: : Oxidized thiophene derivatives.
Reduction Products: : Amine derivatives.
Substitution Products: : Various substituted derivatives depending on the nucleophiles used.
Scientific Research Applications
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide finds applications in several scientific domains:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Explored for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with specific biological targets.
Industry: : Utilized in the development of materials, such as conductive polymers and advanced coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The bithiophene group may facilitate binding to proteins or nucleic acids, while the oxalamide linkage provides a stable scaffold. The fluorobenzyl group enhances lipophilicity, aiding in cellular uptake and membrane permeability. Specific molecular targets might include enzymes involved in oxidative stress responses or signaling pathways associated with cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N1-ethyl-N2-(4-fluorobenzyl)oxalamide: : Similar structure but lacks the bithiophene moiety.
N1-(2-thienyl)ethyl-N2-(4-fluorobenzyl)oxalamide: : Contains a single thiophene ring instead of a bithiophene.
N1-(2-phenylethyl)-N2-(4-fluorobenzyl)oxalamide: : Contains a phenyl ring instead of the bithiophene group.
Uniqueness
N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide's uniqueness lies in its bithiophene core, which imparts distinct electronic and structural properties. This feature enhances its potential for various applications compared to similar compounds lacking the bithiophene group.
This compound is a multifaceted compound with significant potential in research and industrial applications. Its synthesis, reactivity, and applications highlight its importance in advancing scientific knowledge and technological innovation.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S2/c20-15-3-1-13(2-4-15)11-22-19(24)18(23)21-9-7-16-5-6-17(26-16)14-8-10-25-12-14/h1-6,8,10,12H,7,9,11H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKNQUOEUWQZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide](/img/structure/B2813955.png)
![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)

![(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2813958.png)
![3-Methyl-1-[(oxolan-2-yl)methyl]-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea](/img/structure/B2813961.png)



![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2,4-dimethoxybenzamide](/img/structure/B2813966.png)
![1-(4-fluorophenyl)-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2813967.png)


